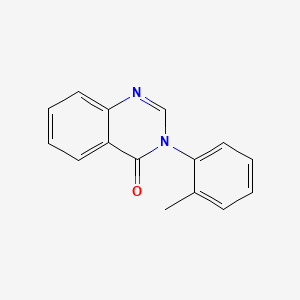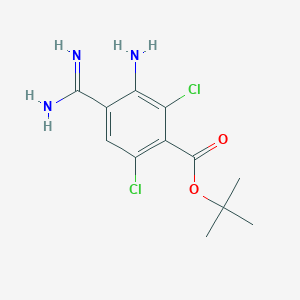
1-Boc-amino-4-carbamimidoyl-2,6-dichloro-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-amino-4-carbamimidoyl-2,6-dichloro-benzene is a heterocyclic organic compound with the molecular formula C12H15Cl2N3O2 and a molecular weight of 304.17 g/mol. It is primarily used in research and experimental applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Boc-amino-4-carbamimidoyl-2,6-dichloro-benzene typically involves the reaction of 2,6-dichloroaniline with tert-butyl carbamate in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the process may require heating to facilitate the reaction
Análisis De Reacciones Químicas
1-Boc-amino-4-carbamimidoyl-2,6-dichloro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively studied.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Boc-amino-4-carbamimidoyl-2,6-dichloro-benzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Limited industrial applications, primarily in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Boc-amino-4-carbamimidoyl-2,6-dichloro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of protein structures or inhibition of enzyme activity. Detailed studies on its molecular targets and pathways are ongoing .
Comparación Con Compuestos Similares
1-Boc-amino-4-carbamimidoyl-2,6-dichloro-benzene can be compared with similar compounds like:
- 1-Boc-amino-4-carbamimidoyl-2,6-difluoro-benzene
- 1-Boc-amino-4-carbamimidoyl-2,6-dibromo-benzene
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. The unique combination of chlorine atoms in this compound provides distinct chemical properties that make it valuable for specific research purposes.
Propiedades
Número CAS |
885270-19-9 |
|---|---|
Fórmula molecular |
C12H15Cl2N3O2 |
Peso molecular |
304.17 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-4-carbamimidoyl-2,6-dichlorobenzoate |
InChI |
InChI=1S/C12H15Cl2N3O2/c1-12(2,3)19-11(18)7-6(13)4-5(10(16)17)9(15)8(7)14/h4H,15H2,1-3H3,(H3,16,17) |
Clave InChI |
GWMGBIMAXUZCFU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=C(C(=C1Cl)N)C(=N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



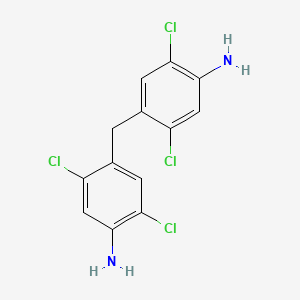
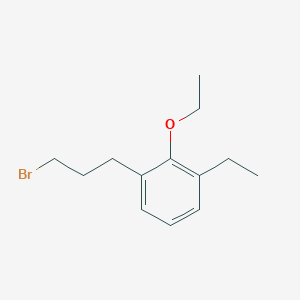
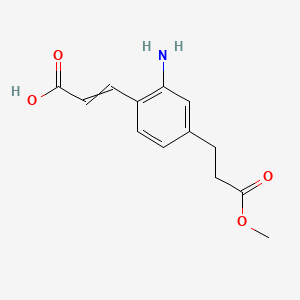

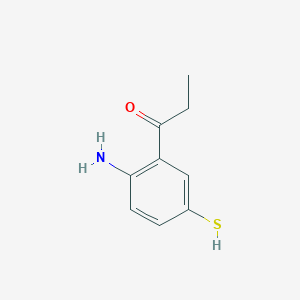
![4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14071115.png)
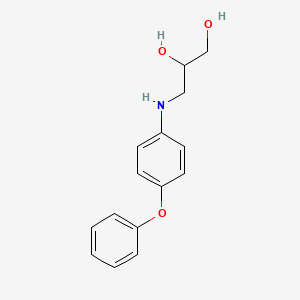

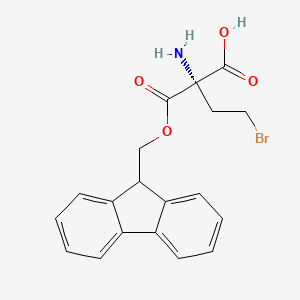
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14071137.png)
